Regioselective Kinetic Methylation: 9-Bromocamphor vs. Camphor
Contrary to general expectations, kinetic methylation of 9-bromocamphor produces the 3-exo-methyl derivative as the major product, a selectivity that differs from the methylation outcome of camphor itself. This demonstrates that the C9-bromo substituent significantly alters the facial selectivity of electrophilic attack at the C3 position. [1]
| Evidence Dimension | Regioselectivity of C(3)-methylation |
|---|---|
| Target Compound Data | 3-exo-methyl derivative as major product |
| Comparator Or Baseline | Camphor (different exo/endo ratio) |
| Quantified Difference | Inversion of expected exo/endo selectivity |
| Conditions | Kinetic methylation conditions (base, methyl iodide) |
Why This Matters
This regioselectivity difference dictates the stereochemical outcome of downstream transformations; using the wrong substrate would yield the incorrect diastereomer and potentially fail in target-oriented synthesis.
- [1] Hutchinson, J. H.; Money, T. Stereoselectivity of C(3)-methylation of camphor and derivatives. Canadian Journal of Chemistry 1984, 62 (10), 1899-1902. View Source
